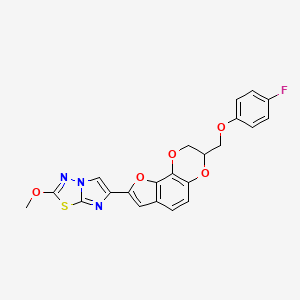
PAR4 antagonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protease-activated receptor 4 antagonist 4 is a compound that targets protease-activated receptor 4, a member of the G-protein-coupled receptor family. Protease-activated receptor 4 is activated by thrombin and plays a crucial role in platelet aggregation and thrombosis. Protease-activated receptor 4 antagonist 4 is being studied for its potential therapeutic applications in preventing thrombotic disorders and other related conditions .
Métodos De Preparación
The synthesis of protease-activated receptor 4 antagonist 4 typically involves a multi-step process. One common synthetic route includes the development of indole-based antagonists. The process begins with the preparation of an indole scaffold, followed by functionalization to introduce specific substituents that enhance the antagonist activity. The reaction conditions often involve the use of reagents such as palladium catalysts and various solvents to facilitate the coupling reactions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Protease-activated receptor 4 antagonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the antagonist, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups on the indole scaffold. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Protease-activated receptor 4 antagonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of protease-activated receptor 4 antagonists and to develop new analogs with improved properties.
Mecanismo De Acción
Protease-activated receptor 4 antagonist 4 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and thrombus formation. The molecular targets involved include the G-protein-coupled receptor protease-activated receptor 4 and its associated signaling proteins, such as Gαq and Gα12/13 . By modulating these pathways, protease-activated receptor 4 antagonist 4 can effectively reduce thrombin-induced platelet activation and aggregation .
Comparación Con Compuestos Similares
Protease-activated receptor 4 antagonist 4 can be compared with other protease-activated receptor antagonists, such as protease-activated receptor 1 antagonists. While both types of antagonists target thrombin receptors, protease-activated receptor 4 antagonists are unique in their ability to provide sustained inhibition of platelet aggregation with a potentially lower risk of bleeding compared to protease-activated receptor 1 antagonists . Similar compounds include:
Protease-activated receptor 1 antagonists: These compounds target protease-activated receptor 1 and are used to prevent thrombotic events but may have a higher bleeding risk.
Protease-activated receptor 2 antagonists: These antagonists target protease-activated receptor 2 and are being studied for their roles in inflammation and pain.
Protease-activated receptor 3 antagonists: These compounds target protease-activated receptor 3 and are less commonly studied compared to protease-activated receptor 1 and protease-activated receptor 4 antagonists
Protease-activated receptor 4 antagonist 4 stands out due to its specific targeting of protease-activated receptor 4 and its potential for safer antithrombotic therapy.
Propiedades
Fórmula molecular |
C22H16FN3O5S |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
Clave InChI |
VJSADDJHZGKMFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


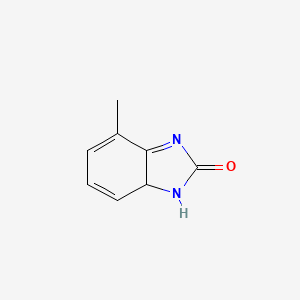


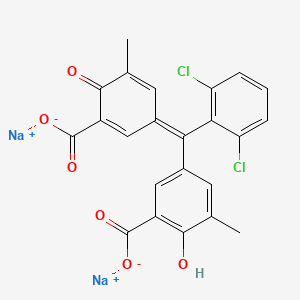
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
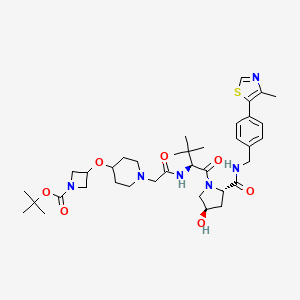
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)

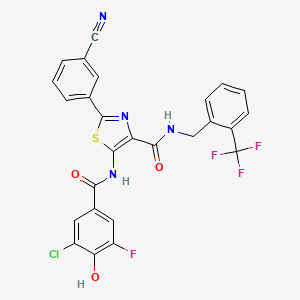
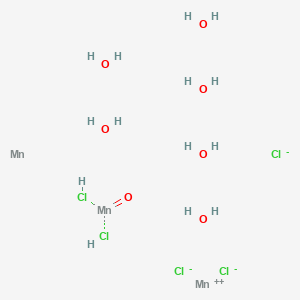

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)


